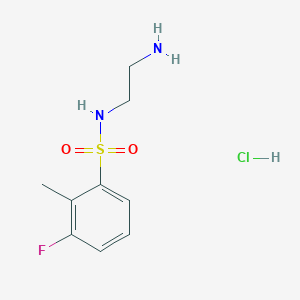
3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a pyridinyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclobutanone in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridin-2-yl derivatives: These compounds share the trifluoromethyl-pyridine moiety but differ in other structural aspects, leading to varied applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl group and the cyclobutane ring in 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
3-oxo-1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-1-2-9(16-5-7)10(6-15)3-8(17)4-10/h1-2,5H,3-4H2 |
Clé InChI |
IZVORICCGBNADE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)



![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)




![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)



![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)
